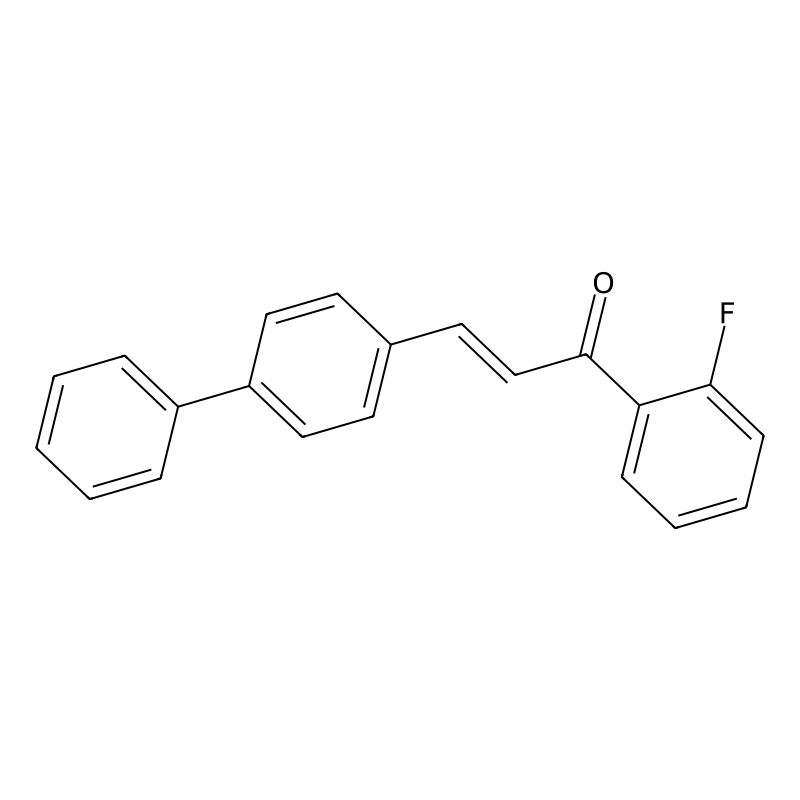

(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one is an organic compound classified as a chalcone, which are aromatic ketones characterized by a general structure of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This specific compound features a fluorine atom at the ortho position of one of the phenyl rings, which can significantly influence its chemical properties and biological activities.

There is no scientific literature readily available on the specific mechanism of action of this compound.

Chalcones have been explored for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties [, ]. The mechanism of action for these effects can vary depending on the specific chalcone and its interaction with biological targets.

- Oxidation: This can lead to the formation of epoxides or diols.

- Reduction: The α,β-unsaturated carbonyl group can be reduced to saturated ketones or alcohols.

- Substitution Reactions: The fluorine atom may engage in nucleophilic aromatic substitution reactions, enhancing its reactivity compared to non-fluorinated analogs.

Research has indicated that (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one exhibits potential biological activities, including:

- Anticancer Properties: It has been studied for its ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, suggesting therapeutic potential in inflammatory diseases.

- Antimicrobial Activity: Preliminary studies indicate effectiveness against certain microbial strains .

The synthesis of (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 2-fluoroacetophenone and 4-phenylbenzaldehyde. This reaction is generally conducted under basic conditions using sodium hydroxide or potassium hydroxide in solvents like ethanol or methanol at room temperature or slightly elevated temperatures.

In industrial applications, the synthesis can be scaled up using continuous flow reactors and automated systems to optimize yield and purity.

This compound has several notable applications:

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its potential biological activities make it a candidate for drug development, particularly in oncology and anti-inflammatory therapies.

- Material Science: Used as an intermediate in the production of specialty chemicals and materials .

The mechanism of action for (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one involves interactions with various molecular targets. The presence of the fluorine atom enhances binding affinity to specific enzymes or receptors, potentially leading to modulation of their activity. The compound may also induce oxidative stress or interfere with cellular signaling pathways, contributing to its biological effects .

Several compounds share structural similarities with (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one:

- (2E)-1-(4-Methylphenyl)-3-(4-phenylphenyl)prop-2-en-1-one: Contains a methyl group instead of a fluorine atom.

- (2E)-1-(4-Chlorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one: Features a chlorine atom instead of fluorine.

- (2E)-1-(4-Bromophenyl)-3-(4-phenylphenyl)prop-2-en-1-one: Contains a bromine atom instead of fluorine.

Uniqueness

The incorporation of the fluorine atom in (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one distinguishes it from its analogs with different substituents. Fluorinated compounds often display unique reactivity patterns and enhanced biological activity due to increased stability and lipophilicity. This characteristic can lead to improved interactions with biological targets, making it a valuable compound in medicinal chemistry.